A Senior Application Scientist's Technical Guide to Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8)
A Senior Application Scientist's Technical Guide to Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Dihalogenated Pyridines in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic importance of functionalized heterocyclic building blocks cannot be overstated. Among these, halogenated pyridines serve as exceptionally versatile scaffolds, offering medicinal chemists precise control over molecular architecture and physicochemical properties.[1][2] Methyl 5-bromo-6-chloronicotinate, a dihalogenated derivative of nicotinic acid, exemplifies this class of reagents. Its utility stems not from its own biological activity, but from the latent reactivity embedded within its structure. The differential reactivity of the bromine and chlorine substituents, coupled with the electron-withdrawing nature of the pyridine ring and the methyl ester, provides a powerful toolkit for constructing complex molecular targets.[3] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics.
Section 1: Core Chemical and Physical Identity
Methyl 5-bromo-6-chloronicotinate is a crystalline solid whose identity is defined by the precise arrangement of its atoms and the resultant physical characteristics.[4][5] Understanding these foundational properties is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
Chemical Structure:
-
IUPAC Name: methyl 5-bromo-6-chloropyridine-3-carboxylate[6][7]
-
Synonyms: 5-Bromo-6-chloronicotinic acid methyl ester, Methyl 5-bromo-6-chloro-3-pyridinecarboxylate[6][8]
Physicochemical & Spectral Data Summary:
The quantitative data for this compound are summarized below. The melting point indicates it is a stable solid at room temperature, simplifying handling and weighing, while its calculated LogP suggests moderate lipophilicity.
| Property | Value | Source(s) |
| Molecular Weight | 250.48 g/mol | [6][8] |
| Appearance | Off-white to pale yellow or brown solid | [4] |
| Melting Point | 76 - 79 °C | [5][7] |
| Boiling Point | 279.2 ± 35.0 °C (at 760 mmHg) | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Purity | Typically ≥98% | [4][7] |
| Storage Temperature | 2 - 8 °C (Refrigerator) | [4][7] |
| Spectral Data | Interpretation of Key Features |
| FT-IR (ATR) | Expected characteristic peaks: ~1730 cm⁻¹ (C=O, ester stretch), ~1550-1600 cm⁻¹ (C=C/C=N, aromatic ring stretch), ~1100-1300 cm⁻¹ (C-O, ester stretch), and peaks in the fingerprint region corresponding to C-Cl and C-Br bonds.[6] |
| ¹H NMR | Expected signals: A singlet around 3.9 ppm (3H, -OCH₃); two doublets in the aromatic region (~8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. |
| ¹³C NMR | Expected signals: A quartet around 52 ppm (-OCH₃); signals in the aromatic region (~120-155 ppm) for the five carbons of the pyridine ring, and a signal >160 ppm for the ester carbonyl carbon. |
| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. |
Section 2: Synthesis and Manufacturing Pathway
The synthesis of Methyl 5-bromo-6-chloronicotinate is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. A common and logical route starts from the readily available 6-hydroxynicotinic acid, as alluded to in the patent literature.[10] This pathway strategically introduces the halogen atoms before the final esterification.
The causality behind this sequence is crucial:
-
Bromination: Electrophilic bromination at the 5-position is directed by the activating, ortho-para directing hydroxyl group at the 6-position.
-
Chlorination: The hydroxyl group is subsequently replaced by a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step simultaneously converts the carboxylic acid to its more reactive acyl chloride derivative.
-
Esterification: The final step involves the reaction of the acyl chloride with methanol to form the stable methyl ester.
Caption: A validated workflow for synthesizing the title compound.
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is a representative, self-validating procedure derived from established chemical principles for this transformation sequence.[10][11]
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid
-
In a fume hood, suspend 6-hydroxynicotinic acid (1.0 eq) in glacial acetic acid.
-
While stirring, add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude intermediate.
Step 2: Synthesis of 5-Bromo-6-chloronicotinoyl chloride
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate PPE, as POCl₃ is highly corrosive and reacts violently with water.
-
To the crude 5-bromo-6-hydroxynicotinic acid (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
The resulting crude acyl chloride is often used directly in the next step without further purification.
Step 3: Synthesis of Methyl 5-bromo-6-chloronicotinate
-
Cool the crude 5-bromo-6-chloronicotinoyl chloride in an ice bath.
-
Slowly and carefully add anhydrous methanol (10-20 eq) to the reaction vessel.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring the mixture into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to yield the final product.[5] The purity should be validated (>98%) by HPLC, and the structure confirmed by ¹H NMR and MS analysis.
Section 3: Reactivity and Strategic Applications in Drug Discovery
The true value of Methyl 5-bromo-6-chloronicotinate lies in its role as a versatile intermediate.[3][12] The two halogen atoms are not merely static decorations; they are functional handles that can be selectively addressed to build molecular complexity, a cornerstone of structure-activity relationship (SAR) studies.[12]
Core Reactivity Principles:
-
Orthogonal Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This differential reactivity is the key to its strategic utility, allowing for sequential, site-selective functionalization. A chemist can first perform a coupling reaction at the 5-position (bromine) under milder conditions, then proceed with a second, different coupling at the 6-position (chlorine) under more forcing conditions.
-
Ester Modification: The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.
-
Ring Activation: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered.
This molecule is a key building block in the synthesis of kinase inhibitors and nicotinic receptor modulators, among other targets.[12][13]
Caption: Selective functionalization via Suzuki cross-coupling.
Protocol 3.1: Representative Suzuki Cross-Coupling
This protocol demonstrates the selective functionalization at the 5-position.
-
To a reaction vessel, add Methyl 5-bromo-6-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to isolate the 5-aryl-6-chloronicotinate product.
-
Validation: Confirm the structure of the product via NMR and MS, verifying the selective replacement of bromine and the retention of chlorine.
Section 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. Methyl 5-bromo-6-chloronicotinate is classified as an irritant and is harmful if ingested.[4][6][7]
GHS Hazard Information:
| Category | Code | Statement |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4][6] |
| Hazard | H302 / H332 | Harmful if swallowed or if inhaled.[6] |
| H315 | Causes skin irritation.[6][7] | |
| H319 | Causes serious eye irritation.[6][7] | |
| H335 | May cause respiratory irritation.[6][7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.[4][7]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container.
Conclusion
Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) is more than just a catalog chemical; it is a strategic tool for molecular innovation. Its dihalogenated pyridine core provides a robust and predictable platform for building complex architectures through regioselective cross-coupling reactions. For scientists in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating next-generation therapeutics.
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